molecular formula C15H21ClN4O2 B2915390 3-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}azepan-2-one CAS No. 2415454-16-7

3-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}azepan-2-one

Cat. No.: B2915390
CAS No.: 2415454-16-7
M. Wt: 324.81
InChI Key: QQWDFSUZEZWGRT-UHFFFAOYSA-N
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Description

3-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}azepan-2-one is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chloropyrimidine moiety linked to a piperidine ring and an azepanone group

Preparation Methods

The synthesis of 3-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}azepan-2-one involves multiple steps, starting with the preparation of the chloropyrimidine intermediate. The chloropyrimidine is then reacted with a piperidine derivative under specific conditions to form the desired compound. The reaction typically requires the use of a base, such as sodium carbonate, and a solvent like dioxane or water. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity .

Chemical Reactions Analysis

3-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}azepan-2-one undergoes various chemical reactions, including:

Scientific Research Applications

3-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}azepan-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including diabetes and metabolic disorders.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}azepan-2-one involves its interaction with specific molecular targets, such as G-protein-coupled receptors (GPCRs). The compound has been shown to stimulate glucose-dependent insulin release by acting on pancreatic β-cells and promoting the secretion of incretin hormones like GLP-1 in the gastrointestinal tract. This dual mechanism of action makes it a promising candidate for the treatment of type 2 diabetes .

Comparison with Similar Compounds

Similar compounds to 3-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}azepan-2-one include other chloropyrimidine derivatives and piperidine-based molecules. These compounds share structural similarities but may differ in their biological activities and chemical properties. For example, BMS-903452 is a related compound that also targets GPCRs and has shown efficacy in treating diabetes .

Properties

IUPAC Name

3-[4-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]azepan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN4O2/c16-11-9-18-15(19-10-11)22-12-4-7-20(8-5-12)13-3-1-2-6-17-14(13)21/h9-10,12-13H,1-8H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQWDFSUZEZWGRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(=O)C(C1)N2CCC(CC2)OC3=NC=C(C=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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